Cas no 1369903-06-9 (4-Amino-2-(cyclohexyloxy)benzamide)

4-Amino-2-(cyclohexyloxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-(cyclohexyloxy)benzamide
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- Inchi: 1S/C13H18N2O2/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5,14H2,(H2,15,16)
- InChI Key: BIRVBJHCOKSILS-UHFFFAOYSA-N
- SMILES: C(N)(=O)C1=CC=C(N)C=C1OC1CCCCC1
4-Amino-2-(cyclohexyloxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-139274-5.0g |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 5g |
$2277.0 | 2023-06-08 | ||
Enamine | EN300-139274-5000mg |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 5000mg |
$2277.0 | 2023-09-30 | ||
Enamine | EN300-139274-50mg |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 50mg |
$182.0 | 2023-09-30 | ||
Enamine | EN300-139274-0.1g |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 0.1g |
$272.0 | 2023-06-08 | ||
Enamine | EN300-139274-0.05g |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 0.05g |
$182.0 | 2023-06-08 | ||
Enamine | EN300-139274-0.25g |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 0.25g |
$389.0 | 2023-06-08 | ||
Enamine | EN300-139274-2500mg |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 2500mg |
$1539.0 | 2023-09-30 | ||
Enamine | EN300-139274-0.5g |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 0.5g |
$613.0 | 2023-06-08 | ||
Enamine | EN300-139274-2.5g |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 2.5g |
$1539.0 | 2023-06-08 | ||
Enamine | EN300-139274-10.0g |
4-amino-2-(cyclohexyloxy)benzamide |
1369903-06-9 | 10g |
$3376.0 | 2023-06-08 |
4-Amino-2-(cyclohexyloxy)benzamide Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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5. Book reviews
Additional information on 4-Amino-2-(cyclohexyloxy)benzamide
4-Amino-2-(cyclohexyloxy)benzamide: A Comprehensive Overview
4-Amino-2-(cyclohexyloxy)benzamide (CAS No. 1369903-06-9) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, advanced materials, and chemical synthesis. The molecule consists of a benzamide backbone with an amino group at the 4-position and a cyclohexyloxy substituent at the 2-position, making it a versatile platform for further functionalization and exploration.
The synthesis of 4-Amino-2-(cyclohexyloxy)benzamide involves a series of well-established organic reactions, including nucleophilic aromatic substitution and amide formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have employed palladium-catalyzed coupling reactions to streamline the construction of the cyclohexyloxy group, significantly reducing reaction times and improving yields.
One of the most promising applications of 4-Amino-2-(cyclohexyloxy)benzamide lies in its use as a precursor for bioactive molecules. The amino group at the 4-position serves as an excellent site for further modification, allowing chemists to introduce various functional groups that can target specific biological pathways. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them strong candidates for drug development.
In addition to its biological applications, 4-Amino-2-(cyclohexyloxy)benzamide has shown potential in materials science. Its rigid aromatic structure and versatile functional groups make it an ideal candidate for the development of advanced polymers and nanomaterials. Researchers have explored its use as a building block for self-assembling materials, where the cyclohexyloxy group plays a crucial role in controlling intermolecular interactions.
The unique electronic properties of 4-Amino-2-(cyclohexyloxy)benzamide also make it a valuable tool in electrochemistry. Recent studies have highlighted its ability to act as an efficient electron transfer mediator in dye-sensitized solar cells (DSSCs). The amino group enhances the molecule's ability to interact with photoactive dyes, while the cyclohexyloxy substituent improves stability under operational conditions.
From a synthetic perspective, 4-Amino-2-(cyclohexyloxy)benzamide serves as a valuable intermediate in the construction of more complex molecules. Its modular structure allows chemists to explore various substitution patterns, enabling the creation of libraries of related compounds for high-throughput screening. This approach has been particularly useful in identifying novel leads for cancer therapy and neurodegenerative diseases.
Looking ahead, the continued exploration of 4-Amino-2-(cyclohexyloxy)benzamide is expected to yield further insights into its potential applications. Ongoing research is focused on optimizing its synthesis for large-scale production and investigating its biocompatibility for medical applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial development.
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